Metopimazine

描述

美托哌嗪是一种吩噻嗪衍生物,以其抗呕吐特性而闻名。 它主要用于治疗恶心和呕吐,包括与化疗相关的恶心和呕吐 . 美托哌嗪以各种品牌名称销售,如 Vogalen 和 Vogalene,并在欧洲、加拿大和南美洲有售 .

准备方法

美托哌嗪的合成涉及多个步骤。一种方法从 2-硝基-4-甲基磺酰基苯硫酚开始,经氢化还原生成 2-氨基-4-甲基磺酰基苯硫酚。 该中间体随后在铁盐催化剂和 N,N,N’,N’-四甲基-1,8-萘二胺作为配体的存在下,与邻二氯苯或邻二氟苯进行 C-N/C-S 偶联反应 . 此方法高效、成本效益高且环境友好。

化学反应分析

美托哌嗪会发生各种化学反应,包括氧化和还原。 一个值得注意的反应是通过用过氧钾酸盐溶液氧化形成其亚砜衍生物 . 此反应具有特异性和定量性,使其可用于分析目的。 该反应产生的主要产物是美托哌嗪的亚砜衍生物 .

科学研究应用

Clinical Applications

1. Chemotherapy-Induced Nausea and Vomiting

Metopimazine has shown significant efficacy in controlling nausea and vomiting induced by chemotherapy. In a study comparing this compound with ondansetron, the combination therapy demonstrated superior control over delayed emesis (nausea and vomiting occurring days after chemotherapy) compared to ondansetron alone .

Table 1: Efficacy of this compound in Chemotherapy-Induced Nausea and Vomiting

2. Gastroparesis Treatment

Recent studies have explored the repurposing of this compound for treating gastroparesis, a condition characterized by delayed gastric emptying. Preclinical trials indicated that this compound could enhance antral contractions and improve gastric emptying rates .

3. Pediatric Use

This compound has been studied for its pharmacokinetics in children, revealing rapid absorption and a favorable safety profile when administered at doses of 0.33 mg/kg . This makes it a potential candidate for pediatric antiemetic therapy.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for understanding its therapeutic effectiveness and safety. Studies have shown that this compound is quickly absorbed with a half-life of approximately 2.18 hours . The active metabolite, AMPZ (acid metabolite of this compound), maintains therapeutic concentrations longer than the parent compound, contributing to its extended antiemetic effects.

Table 2: Pharmacokinetic Data of this compound

| Parameter | Value |

|---|---|

| Absorption Time | Median max at 120 min |

| Half-life | 2.18 hours |

| Active Metabolite (AMPZ) Concentration (8 hours post-dose) | ~70 ng/mL |

Safety Profile

This compound is generally well-tolerated with minimal side effects compared to other dopamine antagonists like domperidone or metoclopramide, which are associated with extrapyramidal symptoms and cardiovascular risks . A dose-finding study indicated that higher doses (up to 30 mg six times daily) were safe and effective for patients requiring antiemetic therapy .

Case Studies

- Case Study 1 : In a cohort of patients undergoing chemotherapy, the addition of this compound to standard antiemetic regimens resulted in improved patient satisfaction and reduced episodes of nausea on days following treatment .

- Case Study 2 : A pediatric trial demonstrated that children receiving this compound during endocrine testing experienced significantly lower rates of emesis compared to those receiving placebo, showcasing its potential in pediatric settings .

作用机制

美托哌嗪主要通过拮抗多巴胺 D2 和 D3 受体发挥作用 . 这种拮抗作用被认为是其抗呕吐和促胃动力作用的基础。 美托哌嗪还表现出抗组胺和抗胆碱活性 . 与其他一些抗呕吐药不同,它不与 5-羟色胺 5-HT3 和 5-HT4 受体相互作用 .

相似化合物的比较

美托哌嗪通常与其他抗呕吐药如甲氧氯普胺和多潘立酮进行比较。 与甲氧氯普胺不同,美托哌嗪不与 5-羟色胺受体相互作用,也不跨越血脑屏障,从而降低了中枢副作用的风险 . 与多潘立酮相比,美托哌嗪未显示出 hERG 抑制,表明其心血管特征更佳 . 其他类似化合物包括丙氯拉嗪和昂丹司琼,它们也作为抗呕吐药,但具有不同的作用机制和副作用特征 .

生物活性

Metopimazine (MPZ) is a peripherally restricted dopamine D2 receptor antagonist primarily used as an antiemetic for treating nausea and vomiting. Despite its long-standing use, recent studies have begun to explore its pharmacokinetics, metabolism, and potential new therapeutic applications, particularly in conditions like gastroparesis.

Pharmacological Profile

Mechanism of Action

this compound acts by antagonizing dopamine D2 receptors, which are involved in the vomiting reflex. Its peripheral restriction means it has limited central nervous system penetration, which reduces the likelihood of central side effects commonly associated with other antiemetics .

Metabolism and Pharmacokinetics

this compound undergoes extensive first-pass metabolism in the liver, primarily converting to this compound acid (MPZA), its major circulating metabolite. Studies indicate that MPZA is present at significantly higher plasma concentrations than MPZ itself, accounting for over 80% of circulating drug-related material after administration .

The metabolic pathway involves several enzymes; however, the exact enzymes responsible for MPZ's conversion to MPZA remain partially unidentified. Notably, human liver amidase is implicated in this biotransformation process, while aldehyde oxidase plays a minor role .

Safety During Pregnancy

A population-based cohort study in France assessed the safety of this compound during pregnancy. Among 135,574 pregnant women studied, 8.2% were exposed to this compound, primarily in the first trimester. The study found no significant association between this compound exposure and major birth defects or increased pregnancy loss rates. The odds ratio for major birth defects was 1.06 (95% CI: 0.92-1.23), indicating no teratogenic effect .

Risk of Ischaemic Stroke

A self-controlled case-time-control study evaluated the risk of ischaemic stroke associated with antidopaminergic antiemetics (ADAs), including this compound. The findings revealed an increased risk of stroke related to recent ADA use, with this compound showing one of the highest associations among studied drugs . This raises concerns regarding its safety profile in certain populations.

Pharmacokinetic Studies

Food Interaction

Research has shown that food intake can significantly affect the serum concentrations of this compound. In a clinical trial involving healthy volunteers, preprandial administration resulted in higher serum concentrations compared to postprandial dosing. Specifically, median area under the curve (AUC) values were lower when administered after meals, suggesting that this compound should ideally be taken on an empty stomach for optimal absorption .

Summary of Key Findings

属性

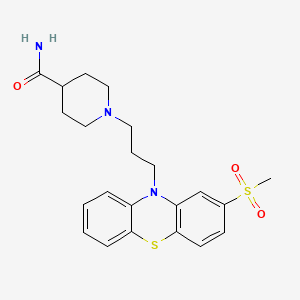

IUPAC Name |

1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDBKDMTIJBJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161224 | |

| Record name | Metopimazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14008-44-7 | |

| Record name | Metopimazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14008-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metopimazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metopimazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metopimazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metopimazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOPIMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238S75V9AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Metopimazine?

A1: this compound is a dopamine D2 receptor antagonist. [, , ] It primarily exerts its antiemetic effects by blocking dopamine D2 receptors in the brain and gastrointestinal tract. [, , ]

Q2: How does this compound compare to 5-HT3 receptor antagonists in terms of its antiemetic effects?

A2: While 5-HT3 antagonists primarily target the acute phase of chemotherapy-induced nausea and vomiting, this compound appears to have a more pronounced effect on delayed symptoms. [, ] This difference in action makes it a valuable addition to antiemetic regimens, especially in cases where delayed symptoms are prominent or in combination with 5-HT3 antagonists for broader coverage. [, ]

Q3: Does this compound interact with other neurotransmitter receptors?

A3: Yes, this compound exhibits nanomolar affinity for alpha-1 adrenergic and histamine H1 receptors, in addition to dopamine D2 receptors. It has a weak affinity for muscarinic cholinergic receptors but no affinity for 5-HT3 receptors. []

Q4: What formulation strategies have been explored to improve this compound's delivery?

A4: Research has explored incorporating this compound into microenemas for rectal administration, achieving comparable bioavailability to oral dosing while potentially partially bypassing hepatic first-pass metabolism. [] Additionally, transdermal delivery systems have been studied, with cyclodextrins (specifically HPβCD and PMβCD) showing promise in enhancing this compound's skin penetration in vitro. [, ]

Q5: What is the bioavailability of this compound when administered orally?

A5: The oral bioavailability of this compound is approximately 22.3%. [] This means that only about a fifth of the administered dose reaches the systemic circulation after oral administration due to factors like first-pass metabolism.

Q6: How does food intake affect the serum concentrations of this compound?

A6: Studies show that food intake decreases the serum concentrations of this compound. [] It is recommended that this compound be taken on an empty stomach to enhance its absorption and potentially improve its therapeutic efficacy.

Q7: How is this compound metabolized in humans?

A7: The primary metabolic pathway of this compound involves a liver amidase, which converts it to this compound acid (MPZA), the major circulating metabolite. While aldehyde oxidase (AO) can also contribute to MPZA formation, its role is minor. Cytochrome P450 enzymes (CYPs) play a negligible role in this compound metabolism. []

Q8: What is the pharmacokinetic profile of this compound in children?

A8: A study investigating the pharmacokinetics of orally administered this compound in children found that it is rapidly absorbed, reaching a median maximum concentration (Cmax) of 17.2 ng/mL within an hour, with a half-life of 2.18 hours. [] The plasma concentrations of this compound acid (MPZA) were higher than those of the parent drug.

Q9: What types of in vivo studies have been conducted to investigate the antiemetic efficacy of this compound?

A9: Numerous clinical trials have been conducted to assess the efficacy of this compound in preventing chemotherapy-induced nausea and vomiting (CINV). Studies have evaluated this compound alone and in combination with other antiemetics, such as ondansetron and corticosteroids, in various chemotherapy settings. [, , , , ]

Q10: What are the common side effects associated with this compound?

A10: While a comprehensive list of side effects is not within the scope of this scientific Q&A, constipation is a frequently reported side effect, particularly when this compound is used in combination with other antiemetic agents. [, ]

Q11: Has this compound been linked to an increased risk of stroke?

A11: A nationwide case-time-control study using data from the French healthcare system (SNDS) found an increased risk of ischemic stroke associated with recent use of antidopaminergic antiemetics, including this compound. [] The study suggested a higher risk in the first few days of use.

Q12: What analytical techniques have been used to quantify this compound and its metabolite in biological samples?

A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) has been employed to measure the concentrations of this compound and its active metabolite, this compound acid (MPZA), in serum. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。